![molecular formula C9H17N3O B13791440 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanenitrile CAS No. 77355-07-8](/img/structure/B13791440.png)
3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanenitrile is a chemical compound that features a piperazine ring substituted with a hydroxyethyl group and a propanenitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanenitrile typically involves the reaction of piperazine with 2-chloroethanol to introduce the hydroxyethyl group, followed by the reaction with acrylonitrile to form the propanenitrile group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: The major product is 3-[4-(2-carboxyethyl)piperazin-1-yl]propanenitrile.
Reduction: The major product is 3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamine.
Substitution: Various substituted piperazine derivatives can be formed depending on the electrophile used.
Scientific Research Applications
3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanenitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and receptor binding.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanenitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyethyl and propanenitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-[4-(2-Hydroxyethyl)piperazin-1-yl]propane-1-sulfonic acid: Similar structure but with a sulfonic acid group instead of a nitrile group.
3-[4-(2-Hydroxyethyl)piperazin-1-yl]propane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
Uniqueness
3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanenitrile is unique due to the presence of the nitrile group, which can undergo specific chemical reactions that are not possible with the sulfonic acid or carboxylic acid analogs
Properties
CAS No. |
77355-07-8 |
|---|---|
Molecular Formula |
C9H17N3O |
Molecular Weight |
183.25 g/mol |
IUPAC Name |
3-[4-(2-hydroxyethyl)piperazin-1-yl]propanenitrile |
InChI |
InChI=1S/C9H17N3O/c10-2-1-3-11-4-6-12(7-5-11)8-9-13/h13H,1,3-9H2 |
InChI Key |
ZAZQLPKNEYEAIO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC#N)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


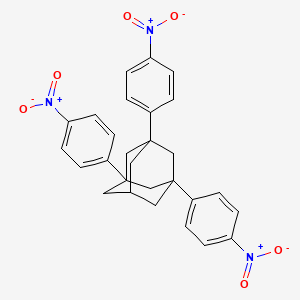
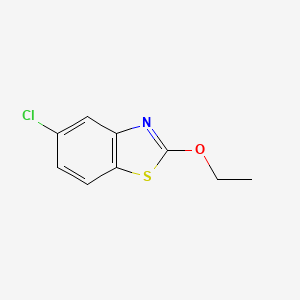
![6,6'-Dibromo-3,3'-bis(4-methylphenyl)[1,1'-binaphthalene]-2,2'-diol](/img/structure/B13791377.png)
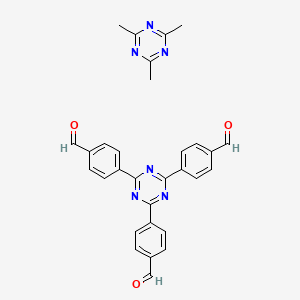
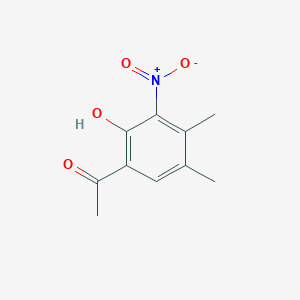
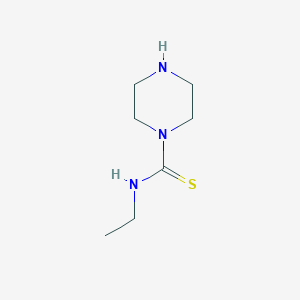
![5-Bromo-2-[(tert-butyl-dimethyl-silanyl)-ethynyl]-pyridine](/img/structure/B13791391.png)
![Benzo[c]thiophene, 1,3,3a,4,7,7a-hexahydro-, 2,2-dioxide](/img/structure/B13791397.png)




![1-[(2-Ethoxy-1,3-dioxolan-4-yl)methyl]piperidine](/img/structure/B13791422.png)
![(2S)-2-[(1R,3aR,4E,7aS)-4-[[(1R,4S,6R)-4,6-bis[[tert-butyl(dimethyl)silyl]oxy]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-1-yl]methylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propanal](/img/structure/B13791435.png)
